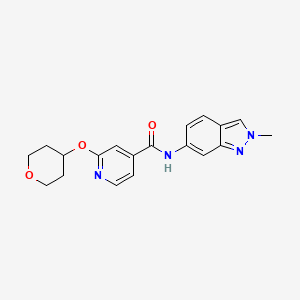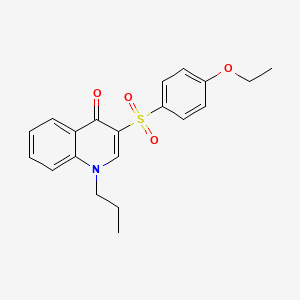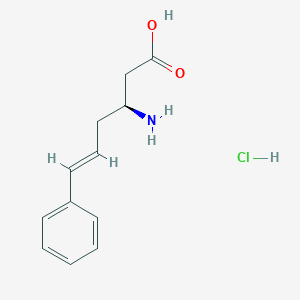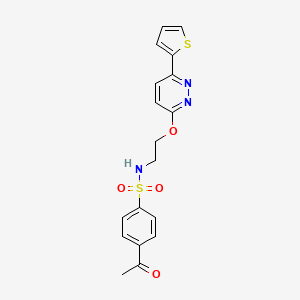
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a chemical compound that has gained considerable attention in scientific research. It is a potent inhibitor of certain enzymes that play a crucial role in the development of diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves the inhibition of the activity of PARP-1 and PARP-2 enzymes. This inhibition leads to the accumulation of DNA damage and subsequent cell death. The compound has also been shown to inhibit the activity of other enzymes involved in inflammation, such as COX-2.
Biochemical and Physiological Effects:
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide in lab experiments include its potency and specificity for PARP-1 and PARP-2 enzymes. The compound has also been shown to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its challenging synthesis and limited availability.
Orientations Futures
There are several future directions for the study of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One future direction is the development of more efficient synthesis methods to increase the availability of the compound. Another future direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the compound's mechanism of action and potential side effects.
In conclusion, N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its potent inhibition of PARP-1 and PARP-2 enzymes makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves several steps. The first step involves the synthesis of 2-(2-methyl-2H-indazol-6-yl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(tetrahydro-2H-pyran-4-yloxy)isonicotinamide in the presence of a base to yield the final product. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as PARP-1 and PARP-2, which are involved in DNA repair and cell survival. Inhibition of these enzymes has been linked to the development of cancer and inflammation. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylindazol-6-yl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23-12-14-2-3-15(11-17(14)22-23)21-19(24)13-4-7-20-18(10-13)26-16-5-8-25-9-6-16/h2-4,7,10-12,16H,5-6,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQVCMYLNZRMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2H-indazol-6-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2833678.png)
![N-(3-acetylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2833680.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-methoxybenzenecarboxamide](/img/structure/B2833683.png)

![N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2833686.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)
![4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2833688.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2833692.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)